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molecular formula C11H11N3 B8312779 (4-Methyl-pyridin-2-yl)-pyridin-2-yl-amine

(4-Methyl-pyridin-2-yl)-pyridin-2-yl-amine

Cat. No. B8312779
M. Wt: 185.22 g/mol
InChI Key: MRUOFLFMDQRJEP-UHFFFAOYSA-N
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Patent
US08748458B2

Procedure details

2-Bromo-4-methylpyridine (0.195 mL, 1.74 mmol), 2-aminopyridine (180 mg, 1.91 mmol), potassium tert-butoxide (293 mg, 2.61 mmol), (±)-BINAP (4.3 mg, 6.96 mmol) and Pd2(dba)3 (4 mg, 4.35 mmol) were stirred in toluene (2.5 mL) at 90° C. under Ar(g). After 17 h stirring, the reaction mixture was diluted with CH2Cl2 (2.5 mL) and silica was added. The solvent was removed under reduced pressure and the resulting dry loaded material purified by silica gel column chromatography eluting with CH2Cl2/MeOH (100:1 to 100:2) to furnish I as a yellow solid (249 mg, 77%).
Quantity
0.195 mL
Type
reactant
Reaction Step One
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
293 mg
Type
reactant
Reaction Step One
[Compound]
Name
(±)-BINAP
Quantity
4.3 mg
Type
reactant
Reaction Step One
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
4 mg
Type
catalyst
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Name
Yield
77%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=1.[NH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=1.CC(C)([O-])C.[K+]>C1(C)C=CC=CC=1.C(Cl)Cl.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH3:8][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([NH:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=2)[CH:7]=1 |f:2.3,6.7.8.9.10|

Inputs

Step One
Name
Quantity
0.195 mL
Type
reactant
Smiles
BrC1=NC=CC(=C1)C
Name
Quantity
180 mg
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
293 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
(±)-BINAP
Quantity
4.3 mg
Type
reactant
Smiles
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
4 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Two
Name
Quantity
2.5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After 17 h stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting dry
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with CH2Cl2/MeOH (100:1 to 100:2)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
CC1=CC(=NC=C1)NC1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 249 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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